Cas no 2093388-52-2 (Thalidomide-NH-C4-NH-Boc)

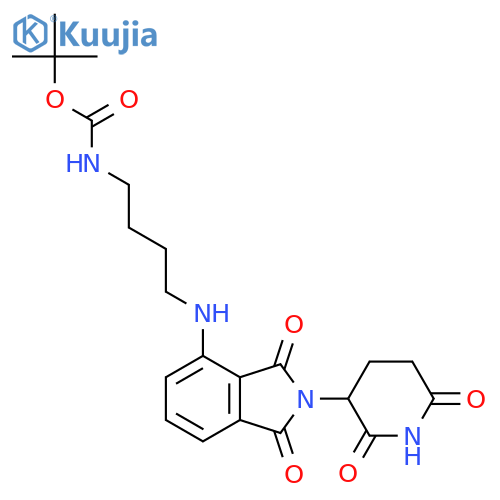

Thalidomide-NH-C4-NH-Boc structure

商品名:Thalidomide-NH-C4-NH-Boc

Thalidomide-NH-C4-NH-Boc 化学的及び物理的性質

名前と識別子

-

- Thalidomide-NH-C4-NH-Boc

- TQR1235

- BCP33455

- tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate

- tert-butyl N-[4-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]butyl]carbamate

- AKOS040743969

- CS-0109928

- DA-68117

- 2093388-52-2

- EX-A3956

- MS-28011

- tert-butyl N-(4-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino}butyl)carbamate

- SCHEMBL21069592

- HY-130639

- tert-butyl N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]carbamate

- F82503

- SY380544

- 4-[[4-(Boc-amino)butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

-

- インチ: 1S/C22H28N4O6/c1-22(2,3)32-21(31)24-12-5-4-11-23-14-8-6-7-13-17(14)20(30)26(19(13)29)15-9-10-16(27)25-18(15)28/h6-8,15,23H,4-5,9-12H2,1-3H3,(H,24,31)(H,25,27,28)

- InChIKey: OYPNLZMEXLFKLB-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=CC=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NCCCCNC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 444.20088463g/mol

- どういたいしつりょう: 444.20088463g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 777

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 134

Thalidomide-NH-C4-NH-Boc 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T933457-100mg |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | ≥95% | 100mg |

¥7,020.00 | 2022-09-28 | |

| MedChemExpress | HY-130639-50mg |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | 99.64% | 50mg |

¥6200 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1262477-25mg |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | 99% | 25mg |

$435 | 2024-06-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T18807-10 mg |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | 98.87% | 10mg |

¥1987.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T18807-200 mg |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | 98.87% | 200mg |

¥14213.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T18807-1 mL * 10 mM (in DMSO) |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | 98.87% | 1 mL * 10 mM (in DMSO) |

¥1493.00 | 2021-09-23 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCQ-104-50mg |

Pomalidomide-NH-C4-NH-Boc |

2093388-52-2 | >95.00% | 50mg |

¥3800.0 | 2023-09-19 | |

| MedChemExpress | HY-130639-5mg |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | 99.64% | 5mg |

¥1366 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T18807-100mg |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | 98.87% | 100mg |

¥ 8227 | 2023-09-07 | |

| Aaron | AR01MWIK-1mg |

Thalidomide-NH-C4-NH-Boc |

2093388-52-2 | 95% | 1mg |

$33.00 | 2025-02-11 |

Thalidomide-NH-C4-NH-Boc 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

2093388-52-2 (Thalidomide-NH-C4-NH-Boc) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2093388-52-2)Thalidomide-NH-C4-NH-Boc

清らかである:99%/99%/99%

はかる:25mg/50mg/100mg

価格 ($):368.0/557.0/881.0